Sodium 4-hydroxynaphthalene-1-sulfonate

Description

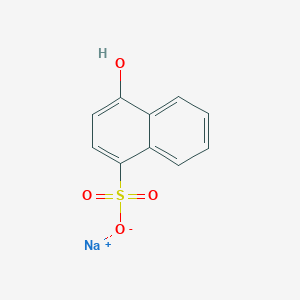

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAKNVCARVEIFS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-87-7 (Parent) | |

| Record name | Sodium naphthol sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064113 | |

| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Aldrich MSDS] | |

| Record name | 1-Naphthol-4-sulfonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6099-57-6, 93804-68-3 | |

| Record name | Sodium naphthol sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxynaphthalenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-hydroxynaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NAPHTHOL SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4037B899Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of Sodium 4-hydroxynaphthalene-1-sulfonate

An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxynaphthalene-1-sulfonate

Introduction

This compound, also known as Neville and Winther's acid (NW acid), is a crucial chemical intermediate with the CAS number 6099-57-6.[1][2] It plays a significant role as a coupling component in the manufacturing of a wide variety of azo dyes, which are extensively used in the textile industry for dyeing fabrics like cotton, wool, and silk.[2][3][4] Its applications also extend to the production of food colorants and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The compound's excellent water solubility and reactive hydroxyl and sulfonate groups make it an ideal precursor for creating dyes with vibrant colors and high lightfastness.[2]

Commercially available this compound is often of "technical" or "practical" grade, with purity typically ranging from 70-85%.[1] This necessitates robust purification methods to obtain the high-purity reference material required for analytical and developmental work.[1] This guide provides a detailed overview of the primary synthesis routes, experimental protocols, purification techniques, and reaction pathways for this important compound.

Core Synthesis Methodologies

The synthesis of 4-hydroxynaphthalene-1-sulfonic acid, the precursor to the sodium salt, is primarily achieved through two main routes: the direct sulfonation of 1-naphthol and the hydrolysis of 1-aminonaphthalene-4-sulfonic acid.

Direct Sulfonation of 1-Naphthol

The most common industrial method for synthesizing 4-hydroxynaphthalene-1-sulfonic acid is the direct sulfonation of 1-naphthol.[4][5] This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring.[4]

Reaction Agents and Conditions: The choice of sulfonating agent and reaction conditions is critical to control the position of sulfonation and minimize the formation of byproducts.[4]

-

Sulfonating Agents: Common agents include concentrated sulfuric acid (H₂SO₄), oleum, sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H).[4][5][6]

-

Solvents: To avoid polysulfonation and control the reaction, inert solvents are often used. These can include tetrachloroethane, nitrobenzene, and other halogenated or nitrated organic solvents.[6][7]

-

Temperature: The reaction temperature significantly influences the isomer distribution. Lower temperatures generally favor the formation of the kinetic product, 1-naphthol-4-sulfonic acid, while higher temperatures can lead to the formation of the thermodynamically more stable 2-isomer.[8] Reaction temperatures can range from -20°C to 120°C.[6][7]

A primary challenge in this method is the concurrent formation of the isomeric 1-naphthol-2-sulfonic acid and polysulfonated byproducts like 1-naphthol-2,4-disulfonic acid.[5][6][7] The separation of these isomers can be difficult.[6]

Hydrolysis of 1-Aminonaphthalene-4-sulfonic Acid (Bucherer-Lepetit Reaction)

An alternative route involves the hydrolysis of 1-aminonaphthalene-4-sulfonic acid.[9] This transformation is an example of the reverse Bucherer reaction, also known as the Bucherer-Lepetit reaction.[4][10] This reaction converts a naphthylamine to a naphthol in the presence of an aqueous bisulfite solution.[10][11] This method can yield a high-purity product and is particularly useful for specific applications.[5]

Experimental Protocols & Data

Detailed experimental procedures are essential for the successful synthesis and purification of this compound.

Protocol 1: Sulfonation of 1-Naphthol with Chlorosulfonic Acid

This protocol is adapted from patent literature describing a method to produce 1-naphthol-4-sulfonic acid with low contamination from the 2-isomer.[7]

Methodology:

-

Reaction Setup: Dissolve 73 g of 1-Naphthol in 700 ml of toluene in a suitable reaction vessel.

-

Sulfonation: Cool the solution to 0°C. Add 61 g of chlorosulfonic acid dropwise while maintaining the temperature.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours.

-

Isolation of the Acid: The product, 1-naphthol-4-sulfonic acid, precipitates from the solvent. After the reaction period, filter the hot reaction mixture to separate the solid product.

-

Washing: Wash the filter cake with 500 ml of hot toluene to remove organic impurities.

-

Conversion to Sodium Salt: The resulting filter cake of the free acid can be dissolved in 200 ml of water. After removing the residual solvent, 60 g of sodium chloride is added to the aqueous solution.[7] The sodium salt of 1-naphthol-4-sulfonic acid precipitates.

-

Final Purification: The precipitated sodium salt is filtered and washed with a brine solution to yield a product substantially free from organic impurities.[7]

Quantitative Data for Sulfonation Methods

The following table summarizes quantitative data from various sulfonation experiments described in the literature.

| Starting Material | Sulfonating Agent | Solvent | Temperature | Reaction Time | Yield (Theoretical) | Purity/Byproducts | Reference |

| 73 g 1-Naphthol | 61 g Chlorosulfonic Acid | 700 ml Toluene | 0°C then 80°C | 4 hours | 85% (as sodium salt) | <0.5% 1-naphthol-2-sulfonic acid, 2% 1-naphthol-2,4-disulfonic acid | [7] |

| 73 g 1-Naphthol | 60 g Chlorosulfonic Acid | 300 ml 1,1,2-Trichloroethane | 50°C then 80°C | 4 hours | Not Specified | Contains 7% 1-naphthol-2-sulfonic acid in mixture | [7] |

| 73 g 1-Naphthol | 65 g Chlorosulfonic Acid | 700 ml Xylene | Not Specified | Not Specified | 80% (as free acid) | <0.5% 1-naphthol-2-sulfonic acid, 0.5% 1-naphthol-2,4-disulfonic acid | [6] |

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

Given the impurities in commercial grades, advanced purification techniques are necessary to obtain a high-purity standard.[1]

Methodology:

-

Sample Preparation: Dissolve a "practical" grade sample of this compound (e.g., 0.55 g or 1.00 g) in the solvent system.[1]

-

Solvent System: Prepare a two-phase solvent system consisting of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid (TFA). The pH of this system is approximately 1.6.[1]

-

HSCCC Operation: Equilibrate the multilayered coil column of the HSCCC instrument with the stationary phase (the upper organic phase).

-

Injection and Elution: Inject the sample solution and pump the mobile phase (the lower aqueous phase) through the column at a specific flow rate.

-

Fraction Collection: Collect fractions of the eluate and monitor with an appropriate detector (e.g., UV).

-

Analysis and Recovery: Combine the fractions containing the pure compound. The identity and purity are confirmed using methods like HPLC, high-resolution MS, and UV analysis.[1]

Quantitative Data for HSCCC Purification

| Starting Material Mass | Solvent System | Stationary Phase | Mobile Phase | Recovered Mass | Purity | Reference |

| 0.55 g | n-Butanol/Water (1:1) + 0.2% TFA | Organic Upper Phase | Aqueous Lower Phase | 320 mg | >99% | [1] |

| 1.00 g | n-Butanol/Water (1:1) + 0.2% TFA | Organic Upper Phase | Aqueous Lower Phase | 485 mg | >99% | [1] |

Visualizing the Synthesis and Workflow

Diagrams help to clarify the chemical transformations and experimental processes involved.

Caption: Reaction pathway for the via direct sulfonation.

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

The is a well-established process in industrial chemistry, primarily relying on the direct sulfonation of 1-naphthol. Careful control over reaction parameters such as temperature, solvent, and the choice of sulfonating agent is paramount to maximize the yield of the desired 4-isomer and minimize the formation of difficult-to-remove byproducts. For applications requiring high purity, such as in analytical standards or pharmaceutical development, advanced purification techniques like HSCCC are effective at removing impurities present in commercially available technical-grade material. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals working with this versatile chemical intermediate.

References

- 1. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]

- 5. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]

- 6. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 7. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]

- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Sodium 4-hydroxynaphthalene-1-sulfonate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Sodium 4-hydroxynaphthalene-1-sulfonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as Sodium 1-Naphthol-4-sulfonate or the sodium salt of Nevile and Winther's acid, is a chemical compound widely used as an intermediate in the synthesis of azo dyes.[1][2][3] It is commercially available, typically in technical grades with purities ranging from approximately 70-85%.[3][4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NaO₄S | |

| Molecular Weight | 246.21 g/mol | |

| CAS Number | 6099-57-6 | |

| Appearance | Powder | |

| EC Number | 228-050-0 | |

| Beilstein Number | 3640154 | |

| Solubility | Soluble in water.[1] | |

| InChI | 1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| InChIKey | IAAKNVCARVEIFS-UHFFFAOYSA-M | |

| SMILES String | [Na+].Oc1ccc(c2ccccc12)S([O-])(=O)=O |

Chemical Structure

This compound consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at the 4-position and a sulfonate (-SO₃⁻) group at the 1-position. The sulfonate group is ionically bonded to a sodium cation (Na⁺).

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of 4-hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid) is a critical industrial process. One common method involves the sulfonation of 1-naphthol. Controlling the reaction temperature is crucial to favor the formation of the 4-sulfonic acid isomer, which is the kinetically controlled product at lower temperatures (-20°C to +20°C).[5] The sodium salt is then typically obtained by neutralization or salting out.[1] An alternative route involves the acid hydrolysis of sodium 1-amino-4-naphthalenesulfonate.[1]

Caption: Synthesis workflows for this compound.

As commercial grades of this compound are often impure, purification is necessary for applications requiring a high-purity reference standard, such as in analytical method development.[3][4]

High-Speed Counter-Current Chromatography (HSCCC)

A successful preparative purification method utilizes High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition technique that avoids solid supports.[3][4]

-

Apparatus: High-Speed Counter-Current Chromatograph.

-

Solvent System: A two-phase system consisting of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid (TFA).[3][4]

-

Procedure:

-

Prepare and equilibrate the n-butanol/water/TFA solvent system.

-

Dissolve the crude technical-grade this compound in the stationary phase.

-

Load the sample into the HSCCC column.

-

Pump the mobile phase through the column at a defined flow rate.

-

Collect fractions and monitor the effluent using a UV detector (e.g., at 240 nm).[3][4]

-

Combine fractions containing the pure compound, which can yield purities of over 99%.[3][4]

-

-

Verification: The identity and purity of the final product can be confirmed using elemental analysis, HPLC, UV spectroscopy, and high-resolution mass spectrometry.[3][4]

Caption: Workflow for the purification of HNSA using HSCCC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for analyzing the purity of this compound.[4] While a specific validated method for this compound is developed using a purified standard, general reverse-phase methods for naphthalene sulfonates can be adapted.[6]

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.[6][7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, potentially with an ion-pairing reagent like heptanesulfonate) and an organic solvent like acetonitrile or methanol.[6][7]

-

Detection: UV detection is suitable, with a wavelength around 230-240 nm being effective for monitoring.[4][7]

Spectroscopic Analysis

-

UV-Vis Spectroscopy: In solution, hydroxynaphthalenes exhibit characteristic UV absorption spectra. The introduction of a hydroxyl group to the naphthalene ring causes a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene.[8] The spectrum is influenced by the solvent and the pH of the solution.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the substitution pattern. The hydroxyl proton may appear as a broad singlet, and its position can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached hydroxyl and sulfonate groups.

-

Biological Activity and Signaling

While this compound itself is primarily known as a dye intermediate, its derivatives have been investigated for biological activity.[5] For instance, the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) has been identified as a potential antibiofilm agent.[5] It has been shown to inhibit biofilm formation in the pathogen Pseudomonas aeruginosa in a dose-dependent manner.[5]

This activity is not due to direct antimicrobial action but rather through the disruption of the bacterium's quorum sensing (QS) communication system.[5] Molecular docking studies suggest that ANS can stably interact with the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing network, thereby interfering with its signaling function.[5]

Caption: Inhibition of Quorum Sensing by ANS, a derivative of the core structure.

References

- 1. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]

- 2. 1-naphthol-4-sulfonic Acid | 84-87-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]

- 6. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

historical development of sulfonated naphthols in dye synthesis

An In-depth Technical Guide on the Historical Development of Sulfonated Naphthols in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of synthetic dyes in the mid-19th century marked a pivotal moment in industrial chemistry, transforming the textile industry and laying the groundwork for modern organic synthesis. Central to this revolution was the development of azo dyes, a versatile class of colorants formed by the coupling of a diazonium salt with an electron-rich aromatic compound. While simple naphthols could act as coupling components, their limited solubility in water posed significant challenges for industrial-scale dyeing processes. The introduction of the sulfonic acid group (-SO₃H) onto the naphthalene ring system of naphthols dramatically increased their water solubility, unlocking a vast palette of vibrant and fast dyes. This technical guide provides an in-depth exploration of the historical development, synthesis, and application of sulfonated naphthols, which became indispensable intermediates in the burgeoning dye industry.

Early Discoveries and the Importance of Sulfonation

The journey into sulfonated naphthols began with foundational work on the sulfonation of naphthalene itself. The position of the sulfonic acid group on the naphthalene ring was found to be highly dependent on reaction conditions, particularly temperature. This principle of kinetic versus thermodynamic control became crucial in selectively synthesizing different isomers of naphthalenesulfonic acids, and subsequently, naphtholsulfonic acids.

The sulfonation of naphthols, typically carried out using sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfuric acid, follows an electrophilic aromatic substitution mechanism.[1] The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group, influencing the position of the incoming sulfonic acid group. The reversibility of the sulfonation reaction also allows for isomeric rearrangement at higher temperatures, providing pathways to thermodynamically more stable products.[1]

Key Sulfonated Naphthols in Dye Synthesis

The late 19th and early 20th centuries saw the discovery and industrial production of several key sulfonated naphthols, many of which are still in use today. These compounds, often referred to by trivial names, became the building blocks for a wide array of azo dyes.

Schaeffer's Acid (2-Naphthol-6-sulfonic acid)

Discovered by Heinrich Schaeffer, this compound was one of the first commercially important sulfonated naphthols. It is used as a coupling component for a wide range of azo dyes, including C.I. Food Yellow 3 and C.I. Food Orange 2.[2]

Crocein Acid (2-Naphthol-8-sulfonic acid)

Crocein acid is another critical intermediate, valued for its ability to produce red and scarlet shades.

Tobias Acid (2-Amino-1-naphthalenesulfonic acid)

Named after the German chemist Georg Tobias, this aminonaphthalenesulfonic acid is a vital precursor for many azo dyes and pigments, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49.[3][4] It is also a key starting material for the synthesis of other important dye intermediates like J acid and Gamma acid.[5]

Gamma Acid and J Acid

Gamma acid (2-Amino-8-naphthol-6-sulfonic acid) and J acid (2-Amino-5-naphthol-7-sulfonic acid) are crucial intermediates for a wide range of direct and reactive dyes for cotton.[6][7] Their unique structures, containing both an amino and a hydroxyl group, allow them to act as coupling components under different pH conditions, enabling the synthesis of polyazo dyes.

Data Presentation

Table 1: Key Historical Sulfonated Naphthols and their Derivatives

| Common Name | Chemical Name | Chemical Structure | Key Applications |

| Schaeffer's Acid | 2-Naphthol-6-sulfonic acid | C₁₀H₈O₄S | Intermediate for orange and red azo dyes (e.g., C.I. Food Orange 2).[2] |

| Crocein Acid | 2-Naphthol-8-sulfonic acid | C₁₀H₈O₄S | Intermediate for red azo dyes. |

| Tobias Acid | 2-Amino-1-naphthalenesulfonic acid | C₁₀H₉NO₃S | Precursor for azo dyes (e.g., C.I. Pigment Red 49) and intermediates like J Acid and Gamma Acid.[3][5] |

| Gamma Acid | 2-Amino-8-naphthol-6-sulfonic acid | C₁₀H₉NO₄S | Intermediate for direct and reactive azo dyes.[7][8] |

| J Acid | 2-Amino-5-naphthol-7-sulfonic acid | C₁₀H₉NO₄S | Intermediate for direct and reactive dyes.[6] |

| Naphthol Yellow S | Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate | C₁₀H₄N₂Na₂O₈S | A nitro dye, historically important as a yellow colorant.[9] |

Experimental Protocols

Protocol 1: Synthesis of Schaeffer's Acid (Sodium Salt)

This protocol is based on the established industrial method for the sulfonation of 2-naphthol.

Materials:

-

2-Naphthol

-

Concentrated sulfuric acid (93%)

-

Sodium sulfate (anhydrous)

-

Sodium chloride

Procedure:

-

A mixture of sulfuric acid and sodium sulfate is prepared.

-

2-Naphthol is added to the mixture.

-

The reaction mixture is heated to approximately 90-100°C and maintained for 12 hours.[2][10]

-

After the reaction is complete, the mass is carefully poured into water.

-

The sodium salt of Schaeffer's acid is precipitated by the addition of sodium chloride.

-

The mixture is filtered while hot (approx. 60°C) to separate the desired 2-naphthol-6-sulfonic acid from isomeric by-products, such as R-acid (2-naphthol-3,6-disulfonic acid).[10]

-

The collected precipitate is washed with a brine solution to remove impurities.

-

The product is dried to yield the sodium salt of Schaeffer's acid.

Protocol 2: Synthesis of Tobias Acid

This synthesis proceeds via the Bucherer reaction, a key transformation in naphthalene chemistry.[3]

Materials:

-

2-Hydroxynaphthalene-1-sulfonic acid (or its water-soluble salt)

-

Ammonia source (e.g., aqueous ammonia)

-

Sulfur dioxide source (e.g., sodium sulfite or bisulfite)

-

Water-immiscible organic solvent (e.g., toluene)

-

Acid for precipitation (e.g., sulfuric or hydrochloric acid)

Procedure:

-

A water-soluble salt of 2-hydroxynaphthalene-1-sulfonic acid, an ammonia source, and a sulfur dioxide source are reacted in an autoclave under autogenous pressure.[3][11]

-

Upon completion, the reaction mixture is cooled.

-

The mixture is extracted with a water-immiscible organic solvent to remove the carcinogenic by-product 2-naphthylamine.[11]

-

The aqueous layer, containing the desired product, is separated.

-

The aqueous solution is then acidified to a pH of approximately 1.8-2.5 at a temperature of 20-80°C.[11]

-

The precipitated Tobias acid is collected by filtration, washed with water, and dried.

Protocol 3: General Synthesis of an Azo Dye (Orange II)

This protocol details the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol to produce the dye Orange II. This serves as a representative example of azo dye synthesis involving a naphthol.

Materials:

-

Sulfanilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide

-

Ice

Procedure:

-

Diazotization: Sulfanilic acid is dissolved in a dilute sodium carbonate solution. Sodium nitrite is added, and the solution is cooled in an ice bath to 0-5°C. This solution is then slowly added to a cold solution of hydrochloric acid. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

-

Coupling: 2-Naphthol is dissolved in a cold sodium hydroxide solution.[12]

-

The cold diazonium salt suspension is slowly added to the alkaline 2-naphthol solution with constant stirring, maintaining the temperature below 5°C.[13]

-

An orange-red precipitate of the dye, Orange II, forms immediately.

-

The mixture is stirred for about an hour to ensure complete reaction.[12]

-

The dye is collected by vacuum filtration, washed with a saturated sodium chloride solution to salt out the product, and then with cold water.

-

The final product is dried.

Mandatory Visualization

Caption: Temperature control in 2-Naphthol sulfonation.

Caption: Synthesis of Tobias Acid via the Bucherer reaction.

Caption: General mechanism of Azo Dye synthesis.

References

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 3. Tobias acid - Wikipedia [en.wikipedia.org]

- 4. Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of J acid and its application in preparation of direct and reactive dyes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. bu.edu.eg [bu.edu.eg]

- 9. jocpr.com [jocpr.com]

- 10. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

- 11. GB2001645A - Preparing Tobias Acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. psiberg.com [psiberg.com]

An In-depth Technical Guide on the Solubility and Stability of Sodium 4-hydroxynaphthalene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville and Winther's acid sodium salt, is a crucial intermediate in the synthesis of a wide array of azo dyes and has applications in the pharmaceutical sector.[1] A thorough understanding of its solubility and stability is paramount for its effective use in various chemical processes, ensuring product quality, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also presented, accompanied by workflow diagrams for clarity.

Introduction

This compound (CAS No. 6099-57-6) is an aromatic organic compound widely utilized as a coupling component in the manufacturing of dyes.[1][2] Its molecular structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, dictates its chemical reactivity and physical properties. The presence of the highly polar sulfonate group generally imparts good water solubility, a key characteristic for its application in aqueous reaction media.[3] This document aims to consolidate the available technical information on the solubility and stability of this compound to support research and development activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Sodium 1-Naphthol-4-sulfonate, Neville and Winther's acid sodium salt | |

| CAS Number | 6099-57-6 | |

| Molecular Formula | C₁₀H₇NaO₄S | |

| Molecular Weight | 246.21 g/mol | |

| Appearance | Powder | |

| Assay (Technical Grade) | ~70% |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and purification processes. This compound's solubility is significantly influenced by the solvent's polarity and the pH of the medium.

Solubility in Various Solvents

The presence of the sodium sulfonate group makes the compound highly polar. Consequently, it exhibits excellent solubility in water.[3] Its solubility in organic solvents is more varied. It shows some solubility in polar organic solvents like alcohols but is generally insoluble in non-polar organic solvents.

Table 2: Solubility Data for this compound and Related Compounds

| Solvent | Compound | Solubility | Temperature (°C) | Reference |

| Water | 1-Naphthol-4-sulfonic acid | ~2.95 x 10⁵ mg/L | 25 | |

| Water | Sodium naphthalene sulphonate | 496,240 mg/L | 25 | |

| Ethylene Glycol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |

| Diethylene Glycol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |

| Glycerol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |

| Alcohols | Sodium Naphthalene Sulphonate | Slightly Soluble | Not Specified | |

| Ethanol | 1-Naphthol-4-sulfonic acid | Limited Solubility | Not Specified | |

| Methanol | 1-Naphthol-4-sulfonic acid | Limited Solubility | Not Specified | |

| Non-polar organic solvents | 1-Naphthol-4-sulfonic acid | Poor Solubility | Not Specified |

Factors Influencing Solubility

-

pH: The solubility of naphthalenesulfonic acids can be pH-dependent.[3] In alkaline conditions, the formation of the sodium salt enhances water solubility. In acidic aqueous solutions, the compound remains highly soluble.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. While specific quantitative data for this compound is scarce, this general principle is expected to apply.

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and use in chemical reactions. Degradation can lead to the formation of impurities, affecting the quality and yield of the final product.

General Stability of Naphthalenesulfonates

Studies on various naphthalenesulfonates indicate that their stability is influenced by temperature and pH.[4][5]

-

Thermal Stability: Naphthalenesulfonates are generally stable at temperatures above 100°C. However, at very high temperatures (≥ 300°C) in hydrothermal conditions, they can become unstable and decompose, forming products like naphthols and naphthalene.[5]

-

pH Stability: Aromatic sulfonic acids show good stability in acidic aqueous solutions.[4] They are also generally resistant to acids and alkalis over a wide pH range.

-

Storage Conditions: For related sulfonated naphthalene compounds, storage at lower temperatures (-20°C or 4°C) results in better stability compared to room temperature.[4][6]

Table 3: Stability of Aromatic Sulfonated Compounds Under Various Conditions

| Condition | Observation | Reference |

| Temperature | More stable at lower temperatures (4°C, -20°C). | [4][6] |

| At ≥ 300°C, decomposition to naphthols and naphthalene may occur. | [5] | |

| pH | Good stability in acidic aqueous solutions (pH 2.5-3). | [4] |

| Maintains dispersing property over a wide pH range (2-12). | ||

| Storage (Aqueous Matrix) | Stable when stored at 4°C in water at an acidic pH. | [4] |

Potential Degradation Pathways

Microbial degradation of naphthalenesulfonates has been studied. The typical pathway involves an initial dioxygenation of the naphthalene ring, followed by the spontaneous elimination of the sulfite group to yield 1,2-dihydroxynaphthalene.[7][8] This intermediate is then further metabolized through common aromatic degradation pathways.[7]

Experimental Methodologies

Accurate determination of solubility and stability requires robust experimental protocols.

Protocol for Solubility Determination (Equilibrium Solubility Method)

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

-

Stress Conditions: Subject solutions of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 80°C) for a set time.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 80°C) for a set time.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 105°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A diode-array detector can be used to check for peak purity.

-

Data Evaluation: Quantify the amount of the remaining parent compound and the formed degradation products at each time point to determine the degradation rate and pathway.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Study.

Potential Degradation Pathway

Caption: Postulated Microbial Degradation Pathway.

Conclusion

This compound is a highly water-soluble compound, a property attributed to its polar sodium sulfonate group. Its solubility in organic solvents is limited, especially in non-polar media. The stability of this compound is generally good under typical storage and processing conditions, with enhanced stability at lower temperatures and in acidic aqueous environments. However, it is susceptible to degradation under harsh conditions such as very high temperatures. The provided experimental protocols offer a framework for researchers to systematically evaluate the solubility and stability of this important chemical intermediate, ensuring its optimal use in scientific and industrial applications.

References

- 1. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 6. Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sodium 4-hydroxynaphthalene-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville and Winther's acid. The information presented herein is intended to support research and development activities by providing key spectral parameters and standardized experimental protocols. Due to the limited availability of public domain spectral data for this specific compound, this guide combines experimentally derived data from cited literature with predicted values based on the analysis of analogous chemical structures.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₇NaO₄S. It is a sodium salt of a sulfonic acid derived from naphthalene. The presence of the naphthalene ring system, a hydroxyl group, and a sulfonate group gives this molecule distinct spectroscopic characteristics.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the structure. The aromatic protons of the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.0 - 7.2 | Doublet | Aromatic CH adjacent to OH |

| 7.4 - 7.6 | Multiplet | Aromatic CHs |

| 7.8 - 8.0 | Multiplet | Aromatic CHs |

| 8.2 - 8.4 | Doublet | Aromatic CH adjacent to SO₃Na |

Note: Predicted values are based on general principles of NMR spectroscopy for aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Medium | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | Aromatic C=C stretch |

| 1450 - 1550 | Medium | Aromatic C=C stretch |

| 1150 - 1250 | Strong | S=O stretch (asymmetric) of sulfonate |

| 1030 - 1080 | Strong | S=O stretch (symmetric) of sulfonate |

| 650 - 750 | Strong | C-S stretch |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore. A study on the purification of this compound confirmed its identity and purity using UV analysis, although specific absorption maxima were not provided in the abstract.[1] Based on data for similar hydroxynaphthalene derivatives, the following absorption maxima can be anticipated.

Table 3: Predicted UV-Vis Absorption Maxima

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~230 - 250 | Not available | Water or Ethanol |

| ~280 - 300 | Not available | Water or Ethanol |

| ~320 - 340 | Not available | Water or Ethanol |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

Figure 2: Workflow for NMR Spectroscopy.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

Figure 3: Workflow for IR Spectroscopy.

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Figure 4: Workflow for UV-Vis Spectroscopy.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

-

Baseline Correction: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline correction to zero the absorbance across the desired wavelength range.

-

Spectrum Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution and acquire the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Logical Relationships in Spectroscopic Analysis

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive characterization of a molecule. The logical flow of analysis involves using each technique to probe different aspects of the molecular structure, with the results from each complementing and confirming the others.

Figure 5: Logical workflow for the spectroscopic confirmation of this compound.

This integrated approach ensures a high degree of confidence in the structural elucidation and purity assessment of the compound, which is critical for applications in research, drug development, and quality control.

References

The Core of Neville and Winther's Acid: A Technical Guide to its Applications

Neville and Winther's acid, chemically known as 4-hydroxy-1-naphthalenesulfonic acid, is a versatile organic compound with a rich history in the chemical industry, primarily as a crucial intermediate in the synthesis of azo dyes. This technical guide provides an in-depth exploration of its core applications, extending beyond its traditional use into modern analytical and biochemical contexts. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols, quantitative data, and the underlying chemical principles of its utility.

Synthesis and Physicochemical Properties

Neville and Winther's acid (NW acid) is synthesized through the sulfonation of 1-naphthol. The reaction conditions can be controlled to favor the formation of the 4-sulfonic acid isomer over other potential products.

Experimental Protocol: Synthesis of 1-Naphthol-4-sulfonic acid

Materials:

-

1-Naphthol

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Activated carbon

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, slowly add 1-naphthol to an excess of concentrated sulfuric acid with constant stirring, maintaining the temperature below 30°C.

-

Once the addition is complete, gradually heat the mixture to 60-70°C and maintain this temperature for 2-3 hours to ensure complete sulfonation.

-

Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution. This will precipitate the sodium salt of 1-naphthol-4-sulfonic acid.

-

Filter the precipitate and wash it with a cold, saturated sodium chloride solution to remove excess acid and unreacted 1-naphthol.

-

The crude sodium 1-naphthol-4-sulfonate can be purified by recrystallization from hot water, often with the addition of activated carbon to decolorize the solution.

-

The purified sodium salt can be converted to the free acid by treatment with a strong mineral acid, followed by filtration and drying.

Applications in the Synthesis of Azo Dyes

The primary and most well-established application of Neville and Winther's acid is as a coupling component in the synthesis of a wide range of azo dyes. The hydroxyl group at the 4-position activates the naphthalene ring for electrophilic substitution by a diazonium salt, typically at the 2-position.

Experimental Protocol: Synthesis of an Azo Dye

Materials:

-

Aniline (or a substituted aniline)

-

Sodium nitrite

-

Hydrochloric acid

-

Neville and Winther's acid (sodium salt)

-

Sodium hydroxide

-

Ice bath

-

Stirring apparatus

Procedure:

-

Diazotization of Aniline: Dissolve aniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

Coupling Reaction: Dissolve the sodium salt of Neville and Winther's acid in an aqueous sodium hydroxide solution and cool it to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of Neville and Winther's acid with vigorous stirring. A brightly colored azo dye will precipitate.

-

Continue stirring for 30-60 minutes to ensure complete coupling.

-

Filter the precipitated dye, wash it with cold water, and dry it.

Application as a Fluorescent Probe

Naphthalenesulfonic acid derivatives are known for their fluorescent properties, which are sensitive to the polarity of their microenvironment. While Neville and Winther's acid itself has intrinsic fluorescence, its derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are more commonly used as fluorescent probes to study protein conformation and binding. The principles, however, are applicable to the core structure. These probes typically exhibit weak fluorescence in aqueous solutions, but their fluorescence quantum yield increases significantly, often with a blue shift in the emission maximum, when they bind to hydrophobic regions of macromolecules like proteins.

Quantitative Data: Fluorescence Properties

The following table summarizes typical fluorescence characteristics of naphthalenesulfonic acid-based probes. It is important to note that specific values for Neville and Winther's acid may vary and are less commonly reported than for its more fluorescent derivatives.

| Property | Value in Aqueous Solution | Value in Nonpolar Solvent/Bound to Protein |

| Fluorescence Quantum Yield (Φ) | Low (e.g., < 0.1) | High (e.g., > 0.5) |

| Fluorescence Lifetime (τ) | Short (e.g., 1-5 ns) | Longer (e.g., 5-20 ns) |

| Emission Maximum (λem) | Longer wavelength (e.g., > 400 nm) | Shorter wavelength (blue-shifted) |

Experimental Protocol: Protein Binding Study using Fluorescence Spectroscopy

Materials:

-

Neville and Winther's acid derivative (e.g., ANS) stock solution

-

Purified protein solution of known concentration

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the protein in the buffer.

-

Allow the solutions to equilibrate for a specific time at a constant temperature.

-

Measure the fluorescence emission spectrum of each solution, using an excitation wavelength appropriate for the probe.

-

Plot the change in fluorescence intensity as a function of protein concentration.

-

From this data, the binding affinity (e.g., dissociation constant, Kd) can be determined by fitting the data to a suitable binding model.

Data Presentation: Protein Binding Affinity

The binding affinity of various ligands to proteins is a critical parameter in drug development. While specific data for Neville and Winther's acid is limited, the following table illustrates how such data is typically presented.

| Protein | Ligand (NW Acid Derivative) | Dissociation Constant (Kd) | Technique |

| Bovine Serum Albumin | 8-Anilino-1-naphthalenesulfonic acid | ~5 µM | Fluorescence Titration |

| Lysozyme | 8-Anilino-1-naphthalenesulfonic acid | ~100 µM | Fluorescence Titration |

Environmental and Analytical Applications

Neville and Winther's acid and its derivatives can be used in analytical chemistry for the detection of various ions and pollutants. Its fluorescent properties can be quenched by certain metal ions, forming the basis for a detection method.

Quantitative Data: Fluorescence Quenching

Fluorescence quenching can be described by the Stern-Volmer equation. The Stern-Volmer constant (KSV) is a measure of the quenching efficiency.

| Fluorophore (NW Acid Derivative) | Quencher | Stern-Volmer Constant (KSV) [M-1] |

| 1-Naphthol-4-sulfonate | Cu2+ | 1.5 x 104 |

| 1-Naphthol-4-sulfonate | Fe3+ | 2.8 x 104 |

Experimental Workflow: Metal Ion Detection

The Pivotal Roles of Hydroxyl and Sulfonate Groups in Reactive Dye Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental chemistry of reactive dyes, focusing on the indispensable roles of the reactive hydroxyl groups of the substrate and the sulfonate groups integral to the dye molecule. Understanding these functional groups is paramount for the rational design of efficient, high-performance dyes and for optimizing the dyeing processes in textiles and other specialized fields, including biomedical applications.

Core Concepts in Reactive Dye Chemistry

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] This chemical bond is significantly stronger than the intermolecular forces relied upon by other dye classes, resulting in superior color fastness to washing, light, and rubbing.[2][3] The general structure of a reactive dye molecule can be broken down into four key components[2]:

-

Chromophore: The core part of the molecule responsible for its color. Azo, anthraquinone, and phthalocyanine structures are common chromophores.[2]

-

Reactive Group: An electrophilic functional group (e.g., vinyl sulfone or triazine) that covalently bonds with a nucleophilic site on the fiber.[4][5]

-

Bridging Group: A linker that connects the chromophore to the reactive group.

-

Water-Solubilizing Group: Typically one or more sulfonate (-SO₃H) groups that ensure the dye is soluble in water, a necessity for the dyeing process.[2][6]

The primary application for reactive dyes is the coloration of cellulosic fibers like cotton, which are rich in hydroxyl (-OH) groups.[5] The dyeing process hinges on a chemical reaction between the dye's reactive group and these hydroxyl groups on the fiber.

The Indispensable Role of the Sulfonate Group (-SO₃H)

The sulfonate group is a sulfonic acid moiety (-SO₃H) or its sodium salt (-SO₃Na). Its primary and most critical function in reactive dye manufacturing is to impart water solubility.[7][8] Most reactive dyes contain between one and four sulfonate groups.[6]

Key Functions and Implications:

-

Aqueous Application: The dyeing of textiles is conducted in an aqueous medium. The high polarity of the sulfonate groups allows the large, often hydrophobic, dye molecules to dissolve in water, enabling their transport to the fiber surface.[9][10]

-

Prevention of Aggregation: Good solubility prevents the dye molecules from aggregating in the dyebath. Aggregation can lead to unlevel dyeing and reduced color yield.[11]

-

Influence on Dyeing Properties: The number and position of sulfonate groups can influence the dye's affinity for the fiber and its washing properties. While essential for solubility, an excessive number of sulfonate groups can increase the dye's affinity for water over the fiber, potentially lowering the exhaustion rate (the amount of dye that moves from the bath to the fiber).[12][13] Conversely, dyes with more sulfonate groups can exhibit better penetration, leveling, and wet fastness.[12]

Data Presentation: Solubility of Reactive Dyes

The solubility of reactive dyes is directly correlated with their structure, particularly the number of sulfonate groups and the type of reactive groups.

| Dye Class/Structure | Typical Number of Sulfonate Groups | Typical Solubility (g/L at room temp.) | Reference(s) |

| Dyes with monovinylsulfone group | Low (e.g., 1-2) | ~100 | [11] |

| Heterobifunctional dyes (monochlorotriazine + vinylsulfone) with larger molecular weight | Moderate (e.g., 2-3) | 100 - 200 | [11] |

| Heterobifunctional dyes (monochlorotriazine + vinylsulfone) | Moderate to High (e.g., 3-4) | 200 - 300 | [11] |

| Dyes with di- or tri-vinylsulfone groups | High (e.g., 4+) | ~400 | [11] |

The Reactive Hydroxyl Group (-OH): The Site of Covalent Bonding

The defining characteristic of reactive dyeing is the formation of a covalent bond between the dye and the fiber. For cellulosic fibers like cotton, the reactive sites are the abundant primary and secondary hydroxyl (-OH) groups on the cellulose polymer chains.[5][14]

The reaction is typically a nucleophilic substitution or addition, which occurs under specific conditions, most notably an alkaline pH.[5][15]

The Reaction Mechanism (Fixation):

-

Activation of Cellulose: In the presence of an alkali (e.g., sodium carbonate or sodium hydroxide), the hydroxyl groups on the cellulose fiber are deprotonated, forming highly nucleophilic cellulosate anions (Cell-O⁻).[16][17]

-

Activation of Dye (for Vinyl Sulfone Dyes): Many vinyl sulfone (VS) dyes are supplied in a stable precursor form, typically as a β-sulfatoethylsulfone (-SO₂-CH₂-CH₂-OSO₃Na). The alkali eliminates the sulfate group, generating the highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂), which is the active form of the dye.[16][18]

-

Nucleophilic Attack: The cellulosate anion (Cell-O⁻) attacks the electrophilic carbon atom of the dye's reactive group (e.g., the β-carbon of the vinyl sulfone group or a carbon atom on a halotriazine ring).[12][14]

-

Covalent Bond Formation: This attack results in the formation of a stable ether bond (Dye-O-Cellulose), permanently fixing the dye to the fiber.[18]

Competing Reaction: Hydrolysis

A significant challenge in reactive dyeing is the competing reaction of the dye with water. Under alkaline conditions, the dye's reactive group can react with hydroxide ions (OH⁻) from the water instead of the cellulosate anions.[19][20] This process, known as hydrolysis, deactivates the dye, rendering it unable to bond with the fiber. Hydrolyzed dye remains unfixed and must be washed off, which contributes to effluent pollution and reduces the overall efficiency of the process.[20] The rate of hydrolysis is influenced by temperature, pH, and dyeing time.[20][21]

Data Presentation: Fixation Efficiency

Fixation efficiency (F%) is the percentage of the applied dye that covalently bonds to the fiber. It is a critical measure of the effectiveness of a reactive dye. Bifunctional dyes, which contain two reactive groups, generally exhibit higher fixation rates.[8][22]

| Reactive Dye Type | Reactive Group(s) | Typical Fixation Efficiency (F%) | Reference(s) |

| Monofunctional (e.g., Monochlorotriazine) | -Cl on a triazine ring | 50 - 70% | [8] |

| Monofunctional (e.g., Vinyl Sulfone) | -SO₂-CH=CH₂ | 60 - 80% | [8] |

| Homobifunctional (e.g., Bis-monochlorotriazine) | Two -Cl on triazine rings | 70 - 85% | [8] |

| Heterobifunctional | Monochlorotriazine + Vinyl Sulfone | 80 - 95% | [8][17] |

| C.I. Reactive Red 195 (Heterobifunctional) | Monochlorotriazine + Vinyl Sulfone | ~79 - 87% | [23][24] |

| Ultrafiltrated Bifunctional VS Dye | Two -SO₂-CH=CH₂ | ~92% | [8] |

Visualizing the Core Processes

Diagrams created using DOT language help illustrate the complex relationships and workflows in dye chemistry.

Caption: General structure of a reactive dye molecule.

Caption: Dye-Fiber reaction pathway and competing hydrolysis.

Caption: Standard exhaust dyeing workflow for cotton.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for research and development. Below are representative protocols for the synthesis of a common reactive dye and its application to cotton fabric.

Protocol 5.1: Synthesis of a Dichlorotriazine-based Azo Reactive Dye

This protocol is a representative example for synthesizing an azo-based dichlorotriazine reactive dye.

Materials:

-

Cyanuric chloride

-

H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

-

4-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Ice

-

Acetone

Procedure:

-

First Condensation (Cyanuric Chloride and H-acid):

-

Dissolve a specific molar equivalent of H-acid in water, adjusting the pH to neutral.

-

In a separate vessel, create a fine suspension of one molar equivalent of cyanuric chloride in ice-water and a small amount of acetone.

-

Slowly add the H-acid solution to the cyanuric chloride suspension, maintaining the temperature at 0-5°C and the pH at 6.0-7.0 by adding a sodium carbonate solution.

-

Stir the mixture for 1-2 hours until the primary condensation is complete (monitored by TLC).[4]

-

-

Diazotization of 4-Nitroaniline:

-

Dissolve one molar equivalent of 4-nitroaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (one molar equivalent) dropwise, keeping the temperature below 5°C.

-

Stir for 30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[4]

-

-

Azo Coupling:

-

Add the diazonium salt solution prepared in step 2 to the condensation product from step 1.

-

Maintain the temperature at 0-5°C and adjust the pH to 8.0-9.0 with sodium carbonate to facilitate the coupling reaction.

-

Stir for 2-3 hours until the coupling is complete.

-

-

Isolation:

-

Isolate the synthesized dye by salting out with sodium chloride.

-

Filter the precipitated dye, wash with a saturated NaCl solution, and dry under vacuum at 40-50°C.[4]

-

Protocol 5.2: Exhaust Dyeing of Cotton with a Hot-Brand Reactive Dye

This protocol describes a standard laboratory procedure for dyeing a cotton sample.

Materials & Equipment:

-

Knitted cotton fabric (scoured and bleached)

-

Reactive dye (e.g., C.I. Reactive Red 195)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Acetic acid

-

Non-ionic detergent

-

Laboratory dyeing machine (e.g., infrared lab dyer)

-

Spectrophotometer for color and concentration measurements

Procedure:

-

Dye Bath Preparation:

-

Set the liquor ratio (ratio of the volume of water to the weight of fabric), for example, 10:1.[25]

-

Calculate the required amounts of dye and chemicals based on the weight of fabric (o.w.f). For a 2% shade on a 5g fabric sample at a 10:1 liquor ratio (50 mL total volume):

-

Dye: 2% of 5g = 0.1g

-

Salt (e.g., 60 g/L): 60 g/L * 0.05 L = 3.0g

-

Alkali (e.g., 20 g/L): 20 g/L * 0.05 L = 1.0g

-

-

Prepare stock solutions of the dye, salt, and alkali.

-

-

Dyeing Cycle:

-

Set the initial dyebath temperature to 30-40°C. Add the required amount of dye stock solution and the fabric sample.

-

Run for 10 minutes to allow for initial dye migration.

-

Add the required salt solution in two or three portions over 15-20 minutes.

-

Raise the temperature to the fixation temperature (e.g., 60°C for C.I. Reactive Red 195) at a rate of ~2°C/min.[2]

-

Run for another 20-30 minutes to ensure dye exhaustion.[26]

-

Add the pre-dissolved alkali (sodium carbonate) to the dyebath to raise the pH to ~11 and initiate fixation.

-

Continue dyeing at the fixation temperature for 45-60 minutes.[26]

-

-

Wash-off:

-

Cool the dyebath and drain the liquor.

-

Rinse the fabric thoroughly with cold water.

-

Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) at 50-60°C for 10 minutes.[26]

-

Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 90-95°C for 15 minutes to remove all unfixed and hydrolyzed dye.[27]

-

Rinse with hot and then cold water.

-

Squeeze and air-dry the fabric.

-

Protocol 5.3: Determination of Wash Fastness (ISO 105-C06)

This is a summarized procedure for assessing the resistance of the color to domestic laundering.

Materials & Equipment:

-

Dyed fabric specimen (100mm x 40mm)

-

Multifibre adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

-

Standard non-phosphate detergent

-

Launder-Ometer or similar apparatus

-

Stainless steel balls (for mechanical action)

-

Grey scales for assessing color change and staining

Procedure:

-

Sample Preparation: Stitch the dyed fabric specimen together with the multifibre adjacent fabric.

-

Washing: Place the composite specimen in a stainless-steel container with the specified amount of detergent solution, water, and stainless-steel balls.

-

Test Conditions: The specific test (e.g., C06 A2S) dictates the temperature (e.g., 40°C), time, and detergent used.[28]

-

Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in cold distilled water, and then dry it in air at a temperature not exceeding 60°C.

-

Assessment: Allow the sample to condition for at least 4 hours. Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifibre fabric using the standard grey scales under controlled lighting. The rating is from 1 (poor) to 5 (excellent).[29]

Conclusion

The sulfonate and hydroxyl functional groups are central to the science of reactive dyes. Sulfonate groups provide the essential water solubility for the application process, influencing dye mobility and wash-off performance. The hydroxyl groups on cellulosic substrates serve as the nucleophilic targets for the dye's reactive group, enabling the formation of a highly stable covalent bond. A thorough understanding of the interplay between these groups, the dye's molecular structure, and the dyeing process parameters is critical for developing more efficient, economical, and environmentally sustainable coloration technologies. This knowledge is not only vital for the textile industry but also for emerging applications in materials science and biotechnology where the permanent attachment of chromophores to functional surfaces is required.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ISO 105-C10:2006 Textiles — Tests for colour fastness — Part C10: Colour fastness to washing with soap or soap and soda [kssn.net]

- 4. researchgate.net [researchgate.net]

- 5. aaciaegypt.com [aaciaegypt.com]

- 6. textileschool.com [textileschool.com]

- 7. [PDF] Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Colrfastness to washing | PDF [slideshare.net]

- 10. begoodtex.com [begoodtex.com]

- 11. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 12. Printing properties of the red reactive dyes with different number sulfonate groups on cotton fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 14. Standard - Textiles - Tests for colour fastness - Part C10: Colour fastness to washing with soap or soap and soda ISO 105-C10:2006 - Swedish Institute for Standards, SIS [sis.se]

- 15. textileindustry.net [textileindustry.net]

- 16. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. measurlabs.com [measurlabs.com]

- 20. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 21. textileapex.com [textileapex.com]

- 22. ijbpas.com [ijbpas.com]

- 23. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]

- 24. pjoes.com [pjoes.com]

- 25. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 26. textilestudycenter.com [textilestudycenter.com]

- 27. textiletrainer.com [textiletrainer.com]

- 28. chiuvention.com [chiuvention.com]

- 29. textilelearner.net [textilelearner.net]

The Versatile Building Block: A Technical Guide to Sodium 4-Hydroxynaphthalene-1-sulfonate in Complex Molecule Synthesis

For Immediate Release

Shanghai, China – December 25, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the application of sodium 4-hydroxynaphthalene-1-sulfonate as a versatile starting material for the synthesis of complex molecules. This whitepaper delves into the chemical properties, reactivity, and diverse applications of this readily available compound, offering detailed experimental protocols and quantitative data to support its use in advanced chemical synthesis.

This compound, also known by its historical name Neville and Winther's acid, is a water-soluble organic compound that has long been a staple in the dye industry.[1] However, its utility extends far beyond colorants, serving as a valuable precursor in the pharmaceutical and agrochemical sectors for the creation of intricate molecular architectures with significant biological activity.

This guide provides an in-depth exploration of the chemical reactivity of this compound, focusing on its role as a nucleophile in coupling reactions and as a scaffold for the construction of heterocyclic systems. The presence of both a hydroxyl and a sulfonic acid group on the naphthalene ring provides multiple reactive sites, allowing for a wide range of chemical modifications.

Chemical Properties and Reactivity